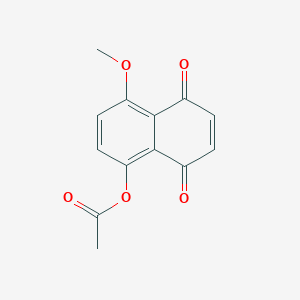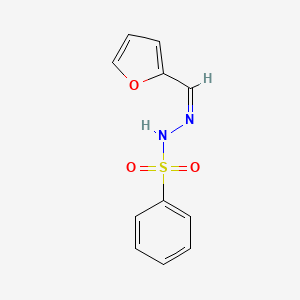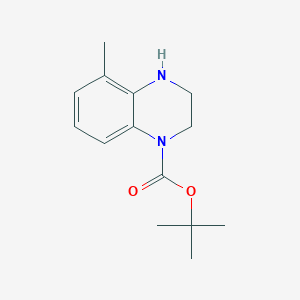
tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a tert-butyl ester group and a methyl group, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced by reacting the quinoxaline derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Methylation: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or at the ester group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学研究应用
tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound without the tert-butyl ester and methyl groups.
tert-Butyl quinoxaline-1-carboxylate: Similar structure but without the methyl group.
5-Methylquinoxaline: Lacks the tert-butyl ester group.
Uniqueness
- The presence of both the tert-butyl ester and methyl groups in tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate can influence its reactivity and biological activity, making it distinct from other quinoxaline derivatives.
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
tert-butyl 5-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-5-7-11-12(10)15-8-9-16(11)13(17)18-14(2,3)4/h5-7,15H,8-9H2,1-4H3 |
InChI 键 |
AJZQAXYLDSHRNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)N(CCN2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


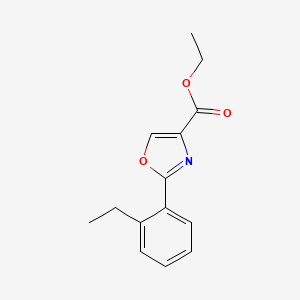
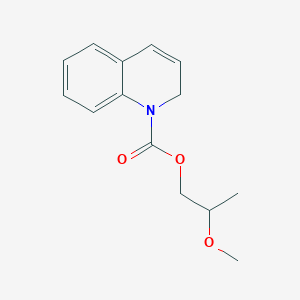
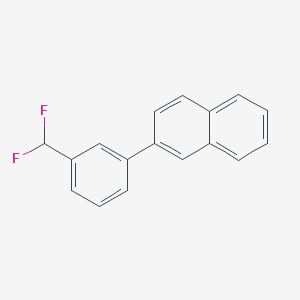


![tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11865390.png)
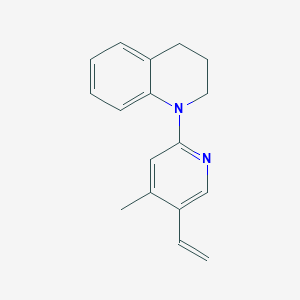
![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)

![4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11865400.png)
